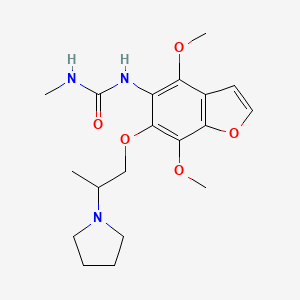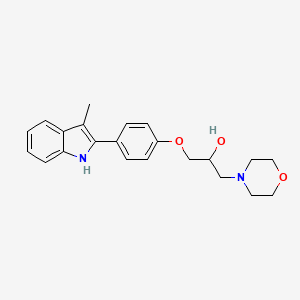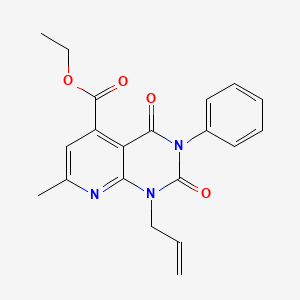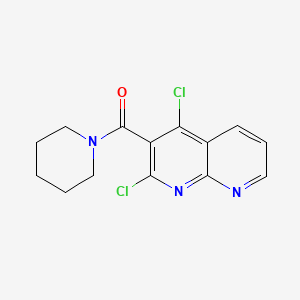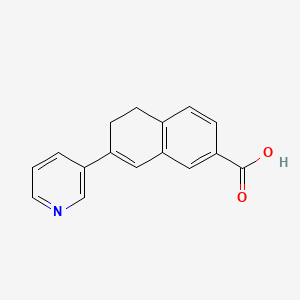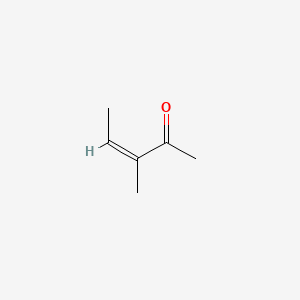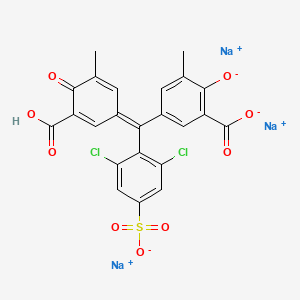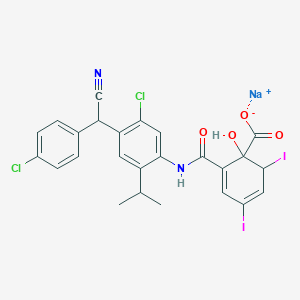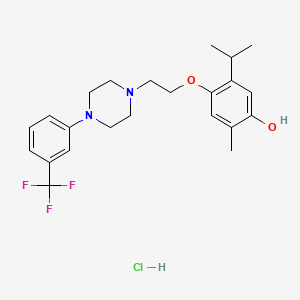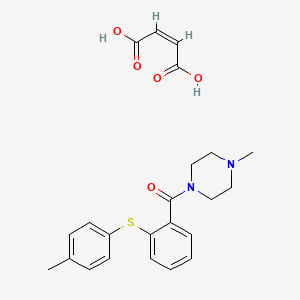
1-Methyl-4-(2-(4-methylphenylthio)benzoyl)piperazine hydrogen maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(2-(4-methylphenylthio)benzoyl)piperazine hydrogen maleate is a complex organic compound with the molecular formula C19-H22-N2-O-S.C4-H4-O4 and a molecular weight of 442.57 . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-Methyl-4-(2-(4-methylphenylthio)benzoyl)piperazine hydrogen maleate involves several steps. One common synthetic route includes the reaction of 1-methylpiperazine with 4-methylthiobenzoyl chloride under basic conditions to form the intermediate product. This intermediate is then reacted with maleic acid to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Methyl-4-(2-(4-methylphenylthio)benzoyl)piperazine hydrogen maleate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(2-(4-methylphenylthio)benzoyl)piperazine hydrogen maleate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
1-Methyl-4-(2-(4-methylphenylthio)benzoyl)piperazine hydrogen maleate can be compared with other similar compounds, such as:
4-Methyl-4-(phenylthio)benzoyl piperazine: Similar structure but lacks the maleate group.
1-Methyl-4-(2-(4-chlorophenylthio)benzoyl)piperazine: Similar structure but with a chlorine atom instead of a methyl group.
1-Methyl-4-(2-(4-methoxyphenylthio)benzoyl)piperazine: Similar structure but with a methoxy group instead of a methyl group.
Properties
CAS No. |
93288-92-7 |
|---|---|
Molecular Formula |
C23H26N2O5S |
Molecular Weight |
442.5 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;[2-(4-methylphenyl)sulfanylphenyl]-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C19H22N2OS.C4H4O4/c1-15-7-9-16(10-8-15)23-18-6-4-3-5-17(18)19(22)21-13-11-20(2)12-14-21;5-3(6)1-2-4(7)8/h3-10H,11-14H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
ZGNHRAQHZRKLFM-BTJKTKAUSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)SC2=CC=CC=C2C(=O)N3CCN(CC3)C.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CC=CC=C2C(=O)N3CCN(CC3)C.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


